molecular formula C16H14O8 B1216461 5,5'-Dehydrodivanillate CAS No. 2134-90-9

5,5'-Dehydrodivanillate

Cat. No. B1216461
CAS RN: 2134-90-9
M. Wt: 334.28 g/mol
InChI Key: QGCWGSXMGCSFDM-UHFFFAOYSA-N
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Description

5,5’-Dehydrodivanillate (DDVA) is a dimeric compound derived from lignin . It has a molecular formula of C16H14O8, an average mass of 334.278 Da, and a monoisotopic mass of 334.068878 Da .


Synthesis Analysis

A unique way to immobilize enzymes is co-crystallization/co-precipitation, which removes the limitation on enzyme/substrate size . DDVA co-precipitates with enzymes and low-toxicity metals, Ca 2+ and Zn 2+, forming stable enzyme@Ca/Zn–MOM composites .


Molecular Structure Analysis

The InChI string for DDVA is InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) . The SMILES string is COc1cc(cc(c1O)-c1cc(cc(OC)c1O)C(O)=O)C(O)=O .


Chemical Reactions Analysis

DDVA is a biphenyls (CHEBI:22888) and a carboxybiphenyl (CHEBI:141493). It is the conjugate acid of 5,5’-dehydrodivanillate (2−) (CHEBI:141401) .


Physical And Chemical Properties Analysis

DDVA has a density of 1.5±0.1 g/cm3, a boiling point of 587.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has an enthalpy of vaporization of 92.3±3.0 kJ/mol and a flash point of 219.1±23.6 °C . The index of refraction is 1.649, and the molar refractivity is 81.8±0.3 cm3 .

Scientific Research Applications

Microbial Conversion of Lignin-Derived Aromatics

DDVA plays a crucial role in the microbial conversion of lignin-derived aromatics, which is a promising strategy for the industrial utilization of biomass resources. In Sphingobium sp. strain SYK-6, DDVA catabolism involves a transporter gene, ddvK , which is essential for DDVA uptake . Enhancing the expression of this transporter gene can improve the production of valuable metabolites from lignin derivatives .

Biocatalysis with Metal–Organic Material (MOM) Composites

DDVA has been shown to co-precipitate with enzymes and low-toxicity metals like Ca²⁺ and Zn²⁺, forming stable enzyme@Ca/Zn–MOM composites. This method improves the sustainability and reusability of enzymes and has negligible environmental impact while being non-toxic to living organisms . The biocompatibility of these composites also allows for potential nutritional or biomedical applications involving enzyme delivery/release .

Uptake of Lignin-Derived Dimers in Bacteria

A TonB-dependent transporter (TBDT), DdvT, mediates the uptake of DDVA across the outer membrane in Sphingobium sp. strain SYK-6. This process is crucial for the bacteria’s ability to utilize lignin-derived 5,5-type dimers, highlighting the functional importance of DDVA in bacterial lignin degradation pathways .

Production of Functional Polymers

The microbial metabolism of DDVA can lead to the production of 2-pyrone-4,6-dicarboxylate (PDC), a building block for functional polymers. By manipulating the expression of genes involved in DDVA catabolism, researchers can enhance the yield of PDC, which has applications in creating biodegradable plastics and other polymer materials .

Environmental Biotechnology

DDVA’s role in the biodegradation of lignin makes it a compound of interest in environmental biotechnology. By understanding and harnessing the pathways involved in DDVA metabolism, scientists can develop biotechnological solutions for the breakdown and valorization of lignin, contributing to waste reduction and sustainable material production .

Enzyme Immobilization Platforms

The co-crystallization/co-precipitation of DDVA with enzymes presents a novel approach to enzyme immobilization. This technique can be applied to a wide range of enzymes without limitations on molecular weight or substrate size, offering a versatile platform for various biocatalytic applications .

Nutritional Science

The non-toxic nature of the enzyme@Ca/Zn–DDVA MOM composites suggests potential applications in nutritional science. These composites could be used to immobilize enzymes that are important for food processing or to create controlled-release systems for nutritional supplements .

Biomedical Applications

Given the biocompatibility of DDVA-based MOM composites, there is potential for their use in biomedical applications. This could include the targeted delivery and release of therapeutic enzymes or the development of new drug delivery systems that leverage the unique properties of DDVA .

Mechanism of Action

Target of Action

5,5’-Dehydrodivanillate (DDVA) primarily targets microbial transport systems, specifically the major facilitator superfamily (MFS) transporters. In the bacterium Sphingobium sp. strain SYK-6, the transporter gene ddvK is essential for the uptake of DDVA . These transporters play a crucial role in the microbial conversion of lignin-derived aromatic compounds.

Mode of Action

DDVA interacts with the MFS transporter DdvK, facilitating its uptake into microbial cells. Once inside, DDVA undergoes enzymatic demethylation and other catabolic processes. The interaction with DdvK is regulated by the transcriptional regulator DdvR, which controls the expression of the DDVA O-demethylase oxygenase component gene (ligXa) .

Biochemical Pathways

Upon uptake, DDVA is metabolized through a series of biochemical pathways. The primary pathway involves the conversion of DDVA to 2-pyrone-4,6-dicarboxylate (PDC) via intermediates such as 5-carboxyvanillate . These pathways are part of the broader lignin degradation process, which is crucial for the microbial utilization of lignin-derived compounds.

Pharmacokinetics

The pharmacokinetics of DDVA, particularly in microbial systems, involves its absorption through specific transporters like DdvK. The distribution within the microbial cell leads to its subsequent metabolism. The excretion of metabolites such as PDC is part of the microbial catabolic process. The bioavailability of DDVA is significantly influenced by the efficiency of its transport and the activity of the involved enzymes .

Result of Action

The molecular and cellular effects of DDVA’s action include the production of valuable metabolites like PDC, which can be used as building blocks for functional polymers . The microbial growth on DDVA as a carbon source indicates its effective utilization and conversion into energy and biomass.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substrates can influence the efficacy and stability of DDVA’s action. Optimal conditions for the activity of the DdvK transporter and the associated enzymes are crucial for efficient DDVA uptake and metabolism. Additionally, the presence of competing substrates can affect the specificity and rate of DDVA transport and conversion .

: DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6

Safety and Hazards

The safety data sheet for DDVA indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The microbial conversion of lignin-derived aromatics, such as DDVA, is a promising strategy for the industrial utilization of this large biomass resource . The different morphologies and crystallinities of the composites formed by Ca–DDVA and Zn–DDVA MOMs broaden their applications depending on the problem of interest .

properties

IUPAC Name

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCWGSXMGCSFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175606
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2134-90-9
Record name 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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